molecular formula C14H21N5O3 B2872624 8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878420-33-8

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2872624
CAS No.: 878420-33-8
M. Wt: 307.354
InChI Key: NQTKFIVJFWWGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a high-purity chemical research reagent supplied for non-clinical, in vitro applications. This purine-2,6-dione derivative is characterized by its 1,3-dimethyl core structure and specific substitutions at the 7- and 8-positions, including a 2-methylprop-2-enyl (methallyl) group and a 2-methoxyethylamino side chain . Researchers are exploring this class of compounds for its potential in modulating key biological targets. This compound is of significant interest in medicinal chemistry research, particularly in the development of ligands for serotonin receptors. Studies on structurally similar 8-aminoalkyl derivatives of purine-2,6-dione have demonstrated affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptor subtypes . Such compounds are investigated for their potential psychotropic properties, with some analogs showing antidepressant-like and anxiolytic-like activity in preclinical models . The specific substitution pattern on the purine scaffold is critical for receptor binding selectivity and functional activity. Furthermore, related purine-2,6-dione derivatives bearing different 8-alkoxy or 8-amino substituents have been reported to exhibit notable anti-inflammatory properties . Research indicates these effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α, suggesting a potential avenue for investigating this compound in immunological and inflammatory pathways . Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-(2-methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(16-13(19)15-6-7-22-5)17(3)14(21)18(4)12(10)20/h1,6-8H2,2-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKFIVJFWWGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-Methoxyethylamino)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine class, characterized by its unique structure which includes a purine base modified by various functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4O3C_{15}H_{22}N_{4}O_{3}, with a molecular weight of approximately 355.414 g/mol. Its structure features multiple nitrogen atoms and a purine backbone, which are indicative of significant biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells in vitro.
  • Anti-inflammatory Effects : The compound has been associated with the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Properties : There are indications that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Adenosine Receptors : The purine structure allows it to bind to adenosine receptors, influencing numerous physiological processes including neurotransmission and immune response.
  • Enzymatic Modulation : It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism, which can affect cell proliferation and apoptosis.
  • Signal Transduction Pathways : The compound's interactions with signaling pathways such as MAPK and PI3K/Akt have been observed, indicating its potential role in regulating cell survival and growth.

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorInhibits growth in breast cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 8-substituted purine-2,6-diones, which exhibit diverse biological activities. Below is a systematic comparison with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position 7) Substituents (Position 8) Key Biological Activities Metabolic Stability Receptor Affinity/Mechanism Reference
Target Compound 2-Methylprop-2-enyl 2-Methoxyethylamino Not explicitly reported* Likely stable† Potential α-adrenoreceptor affinity‡ [7, 11]
1,3-Dimethyl-7-(3-chloroalkyl)-8-alkoxy derivatives () 3-Chloroalkyl Alkoxy (e.g., methoxy, ethoxy) 5-HT1A antagonism Moderate High 5-HT1A binding [13]
8-(2-Morpholin-4-yl-ethylamino) derivative (Compound 15, ) 2-Hydroxy-3-piperazinopropyl 2-Morpholin-4-yl-ethylamino Antiarrhythmic, hypotensive Moderate α1/α2-adrenoreceptor (Ki = 0.225–1.4 µM) [7]
8-Methoxy derivatives (Compounds 1–4, ) Carboxylic/ester/amide Methoxy Analgesic, anti-inflammatory Variable (2 stable; 3/4 metabolized) TNF-α suppression, low antioxidant activity [1, 3, 11]
8-(Hexylamino)-3-methyl-7-pentyl derivative () Pentyl Hexylamino Not reported Likely low§ Uncharacterized [18]
8-Benzylamino derivative (Compound 11, ) 2-Hydroxy-3-piperazinopropyl Benzylamino Hypotensive Low α1/α2-adrenoreceptor (Ki = 0.225–4.3 µM) [7]

Notes to Table 1:

  • *Biological activities for the target compound are inferred based on structural analogs.
  • †Metabolic stability is hypothesized due to the absence of labile groups (e.g., ester in compound 2, ).
  • ‡The 2-methoxyethylamino group may mimic morpholine/piperazine derivatives (), which interact with α-adrenoreceptors.
  • §Long alkyl chains (e.g., hexylamino) often reduce metabolic stability due to increased lipophilicity and CYP450 susceptibility .

Key Findings from Comparative Analysis

Structural Flexibility and Activity: The target compound’s 2-methylprop-2-enyl group at position 7 enhances lipophilicity compared to 7-(3-chloroalkyl) or 7-(carboxylic/ester) analogs (). This may improve membrane permeability but reduce aqueous solubility. The 2-methoxyethylamino group at position 8 balances hydrophilicity and flexibility, contrasting with rigid morpholine () or bulky benzylamino () substituents. This could optimize receptor binding without excessive metabolic lability .

Biological Activity: Anti-inflammatory Potential: 8-Methoxy derivatives () reduce TNF-α and neutrophil infiltration, suggesting the target compound may share this mechanism. However, its amino group may enhance potency compared to methoxy analogs . Cardiovascular Effects: Compounds with 8-alkylamino groups (e.g., 8-(2-morpholin-4-yl-ethylamino)) exhibit antiarrhythmic and hypotensive activity (). The target’s 2-methoxyethylamino group may similarly modulate α-adrenoreceptors but with distinct selectivity .

Contradictions and Limitations

  • Receptor Specificity: Alkylamino derivatives () show α-adrenoreceptor affinity, but the target’s methoxyethylamino group may alter binding kinetics compared to morpholine or benzylamino groups.

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